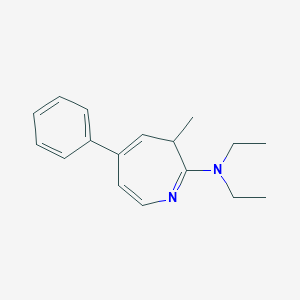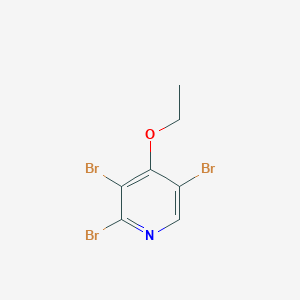
2,3,5-Tribromo-4-ethoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5-Tribromo-4-ethoxypyridine is a chemical compound with the molecular formula C7H6Br3NO and a molecular weight of 359.84 g/mol . This compound is characterized by the presence of three bromine atoms attached to a pyridine ring, making it a tribrominated pyridine derivative. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The most common method for preparing ethers, including ethyl 2,3,5-tribromopyridin-4-yl ether, is the Williamson ether synthesis. This method involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH). In the case of ethyl 2,3,5-tribromopyridin-4-yl ether, the starting materials would include 2,3,5-tribromopyridine and ethyl alcohol.
Industrial Production Methods
Industrial production of ethers often involves the sulfuric-acid-catalyzed reaction of alcohols. this method is limited to primary alcohols due to the dehydration of secondary and tertiary alcohols to yield alkenes . For ethyl 2,3,5-tribromopyridin-4-yl ether, the Williamson ether synthesis remains the most practical method for industrial production.
Chemical Reactions Analysis
Types of Reactions
2,3,5-Tribromo-4-ethoxypyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired outcome.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while oxidation reactions can produce pyridine N-oxides.
Scientific Research Applications
2,3,5-Tribromo-4-ethoxypyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential pharmaceutical applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ethyl 2,3,5-tribromopyridin-4-yl ether exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms on the pyridine ring can participate in halogen bonding, which can influence the compound’s binding affinity and specificity for its targets. The exact pathways involved would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
2,3,5-Tribromo-4-ethoxypyridine can be compared with other brominated pyridine derivatives, such as:
2,3,5-Tribromopyridine: Lacks the ethyl ether group, making it less versatile in certain synthetic applications.
Ethyl 2,3-dibromopyridin-4-yl ether: Contains fewer bromine atoms, which can affect its reactivity and binding properties.
Ethyl 2,3,5-tribromopyridin-4-yl acetate: An ester derivative with different chemical properties and applications.
The uniqueness of ethyl 2,3,5-tribromopyridin-4-yl ether lies in its combination of bromine atoms and the ethyl ether group, which provides a balance of reactivity and stability for various applications.
Properties
Molecular Formula |
C7H6Br3NO |
|---|---|
Molecular Weight |
359.84g/mol |
IUPAC Name |
2,3,5-tribromo-4-ethoxypyridine |
InChI |
InChI=1S/C7H6Br3NO/c1-2-12-6-4(8)3-11-7(10)5(6)9/h3H,2H2,1H3 |
InChI Key |
PCZGFESWEXJAGH-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=NC=C1Br)Br)Br |
Canonical SMILES |
CCOC1=C(C(=NC=C1Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


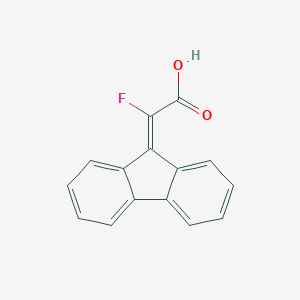
![5-Cyano-7-isopropenyl-4a-methyl-1,2,3,4,4a,5,6,7-octahydronaphthalene-2-spiro-2'-[1,3]-dioxolane](/img/structure/B372413.png)

![3,3-Dimethyl-2-[(phenylsulfinyl)methyl]-1-cyclohexene-1-carbaldehyde](/img/structure/B372417.png)
![{3,3-Dimethyl-2-[(phenylsulfanyl)methyl]-1-cyclohexen-1-yl}methanol](/img/structure/B372418.png)
![5,5,8a-Trimethyl-1-[(phenylsulfinyl)methyl]-3,4,4a,5,6,7,8,8a-octahydro-2-naphthalenecarbaldehyde](/img/structure/B372419.png)
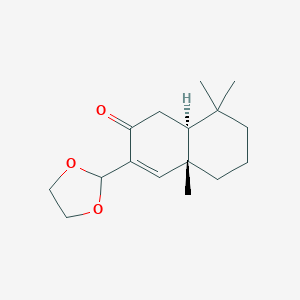
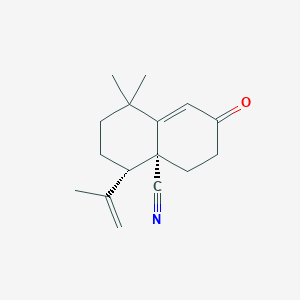

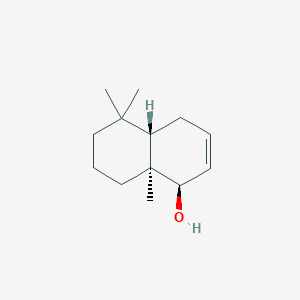
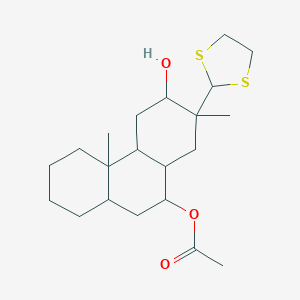
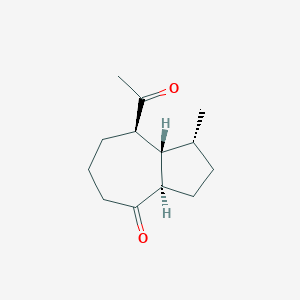
![5-Decylhexahydrofuro[2,3-b]furan-2-ol](/img/structure/B372431.png)
